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The precise validation of on-target gene editing is a critical checkpoint in any genome
engineering workflow. For researchers, scientists, and drug development professionals,
selecting the appropriate validation method is paramount to ensure the accuracy and reliability
of experimental outcomes. While Sanger sequencing has long been a staple for sequence
verification, a variety of alternative methods now offer distinct advantages in sensitivity,
throughput, and cost-effectiveness. This guide provides an objective comparison of Sanger
sequencing with other widely used techniques for confirming on-target gene editing, supported
by experimental data and detailed protocols.

At a Glance: Comparing On-Target Validation
Methods

The choice of validation method often depends on the specific experimental goals, such as
screening a large number of edits, quantifying editing efficiency with high precision, or simply
confirming the presence of an edit. The table below summarizes the key performance
characteristics of common validation techniques.
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Visualizing the Workflow: From Transfection to
Validation

The process of confirming on-target gene editing involves several key steps, from the initial
introduction of CRISPR components to the final data analysis. The following diagram illustrates
a typical experimental workflow.
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A high-level overview of the gene editing validation workflow.

Making an Informed Decision: A Logical Flowchart

Choosing the right validation method is a critical decision point in any gene editing experiment.
The flowchart below provides a logical framework for selecting the most appropriate technique
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A decision tree for selecting a gene editing validation method.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments discussed in this guide.

Genomic DNA Extraction and PCR Amplification

This initial step is common to all sequencing- and enzymatic-based validation methods.

o Objective: To isolate high-quality genomic DNA from the edited and control cell populations

and amplify the target locus.
e Protocol:
o Harvest cells (typically 24-72 hours post-transfection) and pellet them by centrifugation.

o Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
Ensure the removal of PCR inhibitors.[9]

o Quantify the extracted DNA using a spectrophotometer or fluorometer.

o Design PCR primers that flank the CRISPR/Cas9 target site, typically generating an
amplicon of 400-1000 bp.[9] For Sanger sequencing with TIDE/ICE analysis, it is
recommended that the editing site be at least 200 bp from the sequencing primer.[13]

o Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors.[8]
Optimize PCR conditions (annealing temperature, extension time) to ensure a single,
strong PCR product is generated.[11]

o Verify the PCR product size and purity by running a small volume on an agarose gel.

On-Target Validation using Sanger Sequencing and ICE
Analysis

¢ Objective: To quantify the frequency and spectrum of indels in a pooled cell population.

e Protocol:
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Clean up the PCR product from the previous step to remove excess primers and dNTPs.
This can be done using spin columns or enzymatic methods.[14]

Submit the purified PCR products from both the edited and control samples for Sanger
sequencing. It is advisable to send triplicate sequencing reactions for each amplicon for
robust ICE analysis.[14]

Once the sequencing data (in the form of .ab1l trace files) is received, navigate to a free
online tool such as Synthego's ICE (Inference of CRISPR Edits).[15]

Upload the .abl files for the control and edited samples, and input the guide RNA
sequence used for the experiment.[13]

The ICE software will align the sequences, deconvolve the mixed trace data from the
edited sample, and provide an "ICE score" corresponding to the indel frequency, as well
as a breakdown of the types and distributions of indels present in the population.

Mismatch Cleavage Assay using T7 Endonuclease |
(T7E1)

» Objective: To rapidly detect the presence of indels in a pooled cell population.

e Protocol:

o

Take the PCR product directly (purification is often not required for T7E1 assays).[11]

In a PCR tube, mix approximately 200-500 ng of the PCR product with a suitable reaction
buffer.

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
edited DNA strands. This is typically done in a thermocycler with the following program:
95°C for 5 minutes, then ramp down to 85°C at -2°C/second, and finally ramp down to
25°C at -0.1°C/second.[9]

Add T7 Endonuclease | enzyme to the re-annealed DNA and incubate at 37°C for 15-20
minutes.[9] The amount of enzyme and incubation time may require optimization.[9]
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o Stop the reaction by adding EDTA.

o Analyze the digested products by running the entire reaction on a 2-2.5% agarose gel.[9]
The presence of cleaved DNA fragments of the expected sizes indicates successful gene
editing. The intensity of the cleavage bands can provide a semi-quantitative estimate of
editing efficiency.[16]

Conclusion

Confirming on-target gene editing is a non-negotiable step in ensuring the validity of any
genome engineering study. While Sanger sequencing coupled with analysis tools like ICE
offers a cost-effective and accessible method for obtaining sequence-level information and
quantifying editing efficiency, it is best suited for experiments with expected indel frequencies
above 1-5%.[2][3] For a more comprehensive and sensitive analysis, particularly for detecting
rare variants or assessing off-target effects, Next-Generation Sequencing is the gold standard,
albeit at a higher cost.[17] Digital Droplet PCR provides unparalleled accuracy in quantifying
editing efficiency, making it ideal for applications requiring high precision.[7][8] Finally,
mismatch cleavage assays remain a valuable tool for rapid, qualitative screening of editing
events, especially when cost and speed are the primary considerations.[10][12] By
understanding the strengths and limitations of each method, researchers can select the most
appropriate validation strategy to confidently advance their research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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